molecular formula C22H17F2N3O2 B2985900 5-(3,4-difluorophenyl)-7-methoxy-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine CAS No. 423130-65-8

5-(3,4-difluorophenyl)-7-methoxy-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B2985900
CAS No.: 423130-65-8
M. Wt: 393.394
InChI Key: DKJCJNAFDPVDRB-UHFFFAOYSA-N
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Description

5-(3,4-difluorophenyl)-7-methoxy-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This structure is substituted at three key positions:

  • Position 5: A 3,4-difluorophenyl group, introducing electron-withdrawing fluorine atoms.
  • Position 7: A methoxy group (-OCH₃), contributing to electronic and steric modulation.

Properties

IUPAC Name

5-(3,4-difluorophenyl)-7-methoxy-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O2/c1-28-20-6-2-5-15-19-11-18(14-4-3-9-25-12-14)26-27(19)22(29-21(15)20)13-7-8-16(23)17(24)10-13/h2-10,12,19,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJCJNAFDPVDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CN=CC=C4)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-difluorophenyl)-7-methoxy-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-7-methoxy-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the phenyl ring .

Scientific Research Applications

5-(3,4-Difluorophenyl)-7-methoxy-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-difluorophenyl)-7-methoxy-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Position 5 Substituents

  • Target Compound : The 3,4-difluorophenyl group enhances metabolic stability compared to chlorinated analogs due to fluorine’s resistance to oxidative degradation. Fluorine’s electronegativity also strengthens binding interactions in hydrophobic pockets .

Position 2 Substituents

  • Target Compound : The pyridin-3-yl group increases solubility in aqueous environments via hydrogen-bonding capabilities, which may improve bioavailability compared to purely aromatic systems like phenyl .
  • Compound A : The phenyl group offers simplicity and planar geometry, favoring π-π stacking interactions but limiting solubility.

Biological Activity

5-(3,4-Difluorophenyl)-7-methoxy-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazolo-benzoxazines characterized by a unique molecular structure that may enhance its interaction with various biological targets.

Structural Characteristics

The compound features multiple functional groups:

  • Difluorophenyl Group : Enhances lipophilicity and may improve binding affinity to targets.
  • Methoxy Group : Potentially increases solubility and alters pharmacokinetic properties.
  • Pyridinyl and Pyrazolo Moieties : Integral for biological activity through interactions with enzymes and receptors.

Synthesis

The synthesis of 5-(3,4-difluorophenyl)-7-methoxy-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. Common methods include cyclization reactions under controlled conditions. Optimizing reaction parameters such as temperature and solvent systems is crucial for achieving high yields and purity.

Biological Activity

Research indicates that compounds within the pyrazolo-benzoxazine class exhibit a range of biological activities. Here are some key findings related to the biological activity of the compound:

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds. For instance:

  • Cytotoxicity Assays : The compound's efficacy was evaluated against various cancer cell lines using MTT assays. Preliminary results suggest significant cytotoxic effects, particularly against breast (MCF-7) and colon (HCT-116) cancer cell lines.
Cell LineIC50 (µM)Reference
MCF-714.34
HCT-1166.90
A54922.96

The mechanism of action is often linked to the compound's ability to inhibit specific enzymes or receptors involved in cancer progression. For example:

  • Kinase Inhibition : The presence of specific functional groups may facilitate binding to kinase enzymes, disrupting signaling pathways critical for tumor growth.

Case Studies

Recent investigations into similar pyrazolo-benzoxazines have demonstrated their potential in treating various diseases:

  • Pulmonary Fibrosis Model : A study highlighted that derivatives showed reduced fibrosis in mouse models when administered over prolonged periods, indicating potential therapeutic applications in fibrotic diseases .
  • High-pressure Synthesis Studies : Another research effort utilized high-pressure synthesis techniques to produce derivatives with enhanced anticancer activity against multiple cell lines .

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